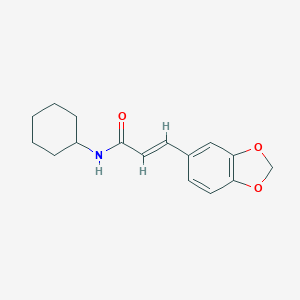
3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide is a chemical compound that features a benzodioxole ring attached to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide typically involves the reaction of 1,3-benzodioxole with an appropriate acrylamide derivative under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole derivatives.
科学研究应用
3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.
Acrylamide derivatives: Compounds with similar acrylamide moieties but different aromatic rings.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide is unique due to the combination of the benzodioxole ring and the cyclohexylacrylamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
生物活性
3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide (referred to as NCA) is a synthetic compound derived from the acrylamide family, characterized by its unique benzodioxole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of NCA, focusing on its cytotoxic effects, molecular interactions, and potential therapeutic benefits.
Chemical Structure and Properties
The chemical structure of NCA can be depicted as follows:
- Molecular Formula: C₁₃H₁₅N₁O₃
- Molecular Weight: 233.27 g/mol
The presence of the benzodioxole ring is significant as it is known to enhance biological activity through various mechanisms, including interaction with cellular proteins and modulation of signaling pathways.
Cytotoxicity Studies
NCA has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study assessed its activity against the HeLa cervical cancer cell line. The results indicated that NCA exhibited significant cytotoxicity, with an IC₅₀ value of 0.07 M after 48 hours of exposure. This suggests that NCA has the potential to inhibit cancer cell proliferation effectively, although it was noted that it was less potent than traditional chemotherapeutic agents such as Doxorubicin .
Molecular Docking Studies
In silico molecular docking studies have been conducted to explore the interaction of NCA with key proteins involved in cancer progression. The docking analysis revealed that NCA can bind effectively to several anti-apoptotic proteins, including BCL-2 and BCL-W. These interactions suggest that NCA may induce apoptosis in cancer cells by disrupting the function of these survival proteins .
The following table summarizes the docking results:
| Protein | Binding Affinity (kcal/mol) | Potential Role |
|---|---|---|
| BCL-2 | -7.5 | Anti-apoptotic |
| BCL-W | -7.2 | Anti-apoptotic |
| MCL-1 | -6.9 | Anti-apoptotic |
| CDK2 | -8.1 | Cell cycle regulator |
| VEGFR | -6.5 | Angiogenesis |
These findings underscore the potential of NCA as a lead compound for developing novel anticancer therapies through targeted protein interactions.
Case Studies and Research Findings
Several studies have explored the therapeutic implications of compounds related to NCA:
- Antiproliferative Activity : A study demonstrated that NCA could inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent .
- Neurotoxicity Concerns : While acrylamide derivatives are often associated with neurotoxic effects, research indicates that modifications in the structure (such as those present in NCA) can mitigate these risks while maintaining therapeutic efficacy .
- Comparative Efficacy : In comparative studies with established chemotherapeutic agents, NCA showed promising results but highlighted the need for further structural modifications to enhance its efficacy and reduce toxicity .
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C16H19NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6-10,13H,1-5,11H2,(H,17,18)/b9-7+ |
InChI 键 |
HEVXIAMRBRLSEJ-VQHVLOKHSA-N |
SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
手性 SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















